molecular formula C22H32ClN3O7 B000288 Prucalopride succinate CAS No. 179474-85-2

Prucalopride succinate

Cat. No.: B000288
CAS No.: 179474-85-2
M. Wt: 486.0 g/mol
InChI Key: QZRSNVSQLGRAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Prucalopride succinate has several scientific research applications:

    Chemistry: It is used in the study of serotonin receptor agonists and their effects on gastrointestinal motility.

    Biology: Research focuses on its role in modulating serotonin receptors and its impact on cellular signaling pathways.

    Medicine: this compound is extensively studied for its therapeutic potential in treating chronic constipation and other gastrointestinal disorders.

    Industry: It is used in the development of pharmaceuticals targeting gastrointestinal motility disorders

Mechanism of Action

Target of Action

Prucalopride succinate is a medication that acts as a selective, high-affinity 5-HT4 receptor agonist . The 5-HT4 receptors are primarily found in the gastrointestinal tract, and their stimulation leads to enhanced gastrointestinal motility .

Mode of Action

This compound works by selectively stimulating the 5-HT4 receptors . This interaction enhances the activity of both cholinergic and non-cholinergic neurotransmission within enteric neurons . The result is an increase in colonic peristalsis, which are the high-amplitude propagating contractions that provide the main propulsive force for defecation .

Biochemical Pathways

The activation of 5-HT4 receptors by this compound leads to the stimulation of the peristaltic reflex and intestinal secretions . This action enhances the motility of the gastrointestinal tract, thus normalizing bowel movements .

Pharmacokinetics

Upon oral administration, this compound is rapidly absorbed from the gastrointestinal tract, boasting a high bioavailability exceeding 93%, unaffected by food intake . It is rapidly and extensively distributed, and 60% of the drug is excreted unchanged in urine, with minor amounts being extensively metabolized . The renal clearance of prucalopride is reported to be 17 L/h, which actually exceeds the glomerular filtration rate of the kidney . The half-life of this compound is approximately 24 hours .

Result of Action

The primary measure of efficacy in clinical trials is three or more spontaneous complete bowel movements per week . This compound significantly improves bowel habit and associated symptoms, patient satisfaction with bowel habit and treatment, and health-related quality of life in patients with severe chronic constipation . In vitro studies have also shown that this compound exhibits inhibitory effects on cell proliferation, invasion, and migration in certain cancer cells .

Action Environment

Individual patient characteristics, such as the presence of renal impairment, can affect the pharmacokinetics and, therefore, the efficacy of the drug . For instance, in patients with severe renal impairment, the dosage of this compound needs to be reduced .

Safety and Hazards

Prucalopride may cause serious side effects including unusual changes in mood or behavior, ongoing or worsening depression . It should not be used if you have a blockage in your intestines, Crohn’s disease, ulcerative colitis, or intestinal perforation .

Biochemical Analysis

Biochemical Properties

Prucalopride succinate selectively stimulates 5-HT4 receptors . This interaction plays a crucial role in its biochemical reactions. The high selectivity of this compound allowed further development as it prevented the cardiac adverse reactions observed due to non-target effects of precedent therapies .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by targeting the impaired motility associated with chronic constipation, thus normalizing bowel movements . It alters colonic motility patterns via serotonin 5-HT4 receptor stimulation .

Molecular Mechanism

The mechanism of action of this compound involves its high affinity for 5-HT4 receptors . It stimulates these receptors, leading to enterokinetic properties . This stimulation results in changes at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In four randomized, double-blind, multicentre, 12-week trials in patients with chronic constipation, oral this compound 2 mg once daily improved bowel function to a significantly greater extent than placebo . The improvement in patient satisfaction with bowel habit and treatment was maintained during treatment for up to 24 months .

Dosage Effects in Animal Models

In animal studies, this compound induced a dose-dependent stimulation of contractile activity in the proximal colon and inhibition of the contractility in the distal colon .

Metabolic Pathways

This compound is not extensively metabolized in the body and does not interact with the enzymes of the family of the cytochrome P450 enzymes nor the P glycoprotein . The metabolism of this compound only represents 6% of the administered dose and the remaining 94% is found as the unchanged drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prucalopride succinate can be synthesized through the condensation of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine in the presence of ethyl chloroformate and N,N-diethylethanamine in trichloromethane. The reaction mass is then treated with isopropanolic-HCl solution to produce prucalopride monohydrochloride salt .

Industrial Production Methods: The industrial production of this compound involves purification processes to obtain highly pure this compound salt. This includes providing a solution of this compound in a solvent medium and subsequent purification steps to ensure the product is free of other polymorphic forms and solvated/hydrated forms .

Chemical Reactions Analysis

Types of Reactions: Prucalopride succinate undergoes various chemical reactions, including:

    Oxidation: Prucalopride can be oxidized under specific conditions to form degradation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the prucalopride molecule.

    Substitution: Substitution reactions can occur at the amino or chloro groups of the prucalopride molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Uniqueness of Prucalopride Succinate: this compound is unique due to its high selectivity and affinity for the serotonin (5-HT4) receptor, which minimizes the risk of cardiac adverse effects associated with non-selective serotonin receptor agonists .

Properties

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRSNVSQLGRAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027749
Record name Prucalopride succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179474-85-2
Record name Prucalopride succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prucalopride succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-CHLORO-N-[1-(3-METHOXYPROPYL)PIPERIDIN-4-YL]-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXAMIDE SUCCINATE (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRUCALOPRIDE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2G75E1CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prucalopride succinate
Reactant of Route 2
Prucalopride succinate
Reactant of Route 3
Prucalopride succinate
Reactant of Route 4
Prucalopride succinate
Reactant of Route 5
Prucalopride succinate
Reactant of Route 6
Prucalopride succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.